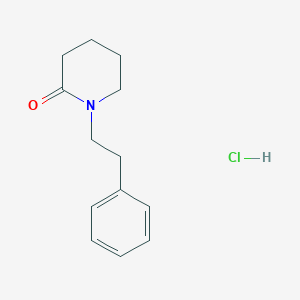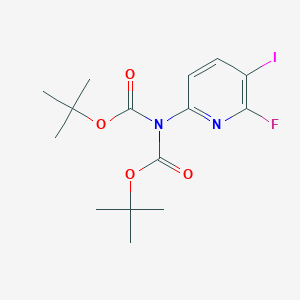
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate is an organic compound that features a pyridine ring substituted with fluorine and iodine atoms
Métodos De Preparación
The synthesis of Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate typically involves the reaction of 6-fluoro-5-iodopyridine with di-tert-butyl iminodicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The iminodicarbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms in the pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The iminodicarbonate group can also undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further interact with biological targets.
Comparación Con Compuestos Similares
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarboxylate: This compound lacks the fluorine and iodine substitutions on the pyridine ring, making it less versatile in certain chemical reactions.
6-Fluoro-5-iodopyridine: This compound lacks the iminodicarbonate group, limiting its applications in the synthesis of more complex molecules.
Di-tert-butyl (6-chloro-5-iodopyridin-2-yl)iminodicarbonate: This compound has a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
The unique combination of fluorine and iodine substitutions, along with the iminodicarbonate group, makes this compound a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H20FIN2O4 |
|---|---|
Peso molecular |
438.23 g/mol |
Nombre IUPAC |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3 |
Clave InChI |
DAQUELLRNNPPDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)


![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
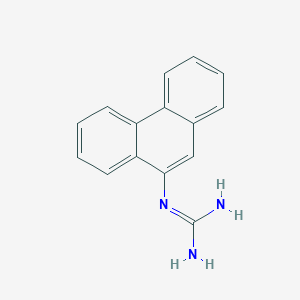
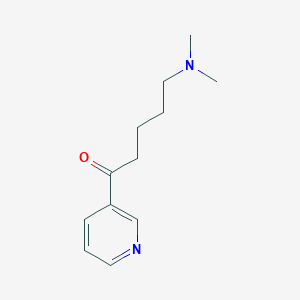
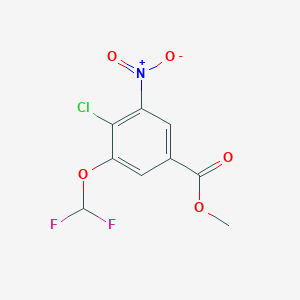
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
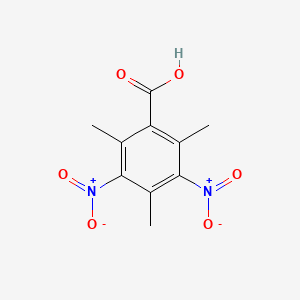
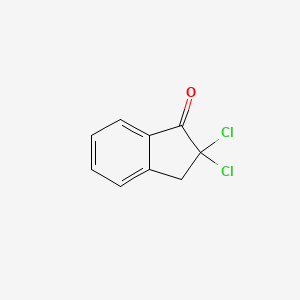
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)


